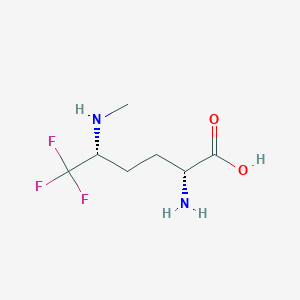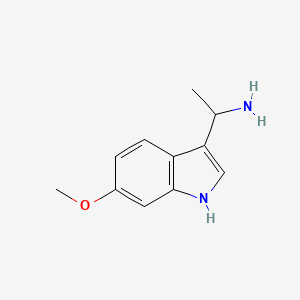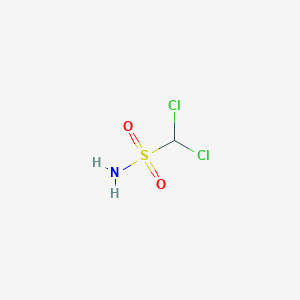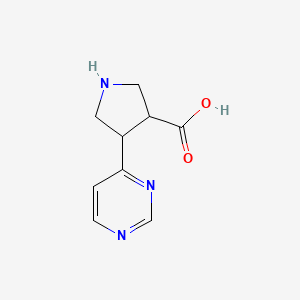
(2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group and an amino group on a hexanoic acid backbone. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as a trifluoromethylated ketone or aldehyde. This precursor undergoes a series of reactions, including amination and reduction, to introduce the amino and methylamino groups. The final step often involves the resolution of the racemic mixture to obtain the desired (2R,5R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino groups can yield oximes, while substitution reactions can produce a variety of amino acid derivatives with different functional groups.
Scientific Research Applications
(2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a fluorinated amino acid analog in protein engineering and enzyme studies.
Medicine: Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-Amino-5-hydroxyhexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(2R,5R)-2-Amino-6,6,6-trifluorohexanoic acid: Similar structure but without the methylamino group, leading to variations in biological activity and applications.
Uniqueness
The presence of both the trifluoromethyl and methylamino groups in (2R,5R)-2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid makes it unique compared to other similar compounds. These functional groups impart distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications.
Properties
Molecular Formula |
C7H13F3N2O2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H13F3N2O2/c1-12-5(7(8,9)10)3-2-4(11)6(13)14/h4-5,12H,2-3,11H2,1H3,(H,13,14)/t4-,5-/m1/s1 |
InChI Key |
VFVDDEWOIORIBQ-RFZPGFLSSA-N |
Isomeric SMILES |
CN[C@H](CC[C@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
CNC(CCC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13276949.png)

![2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13276951.png)
![1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione](/img/structure/B13276969.png)

![4-[(Tert-butylamino)methyl]benzonitrile](/img/structure/B13276971.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13276993.png)
![1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13276994.png)


